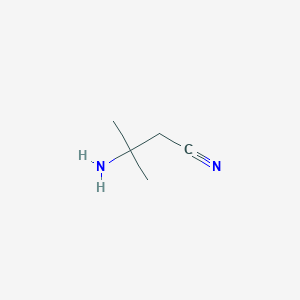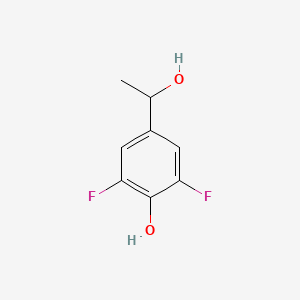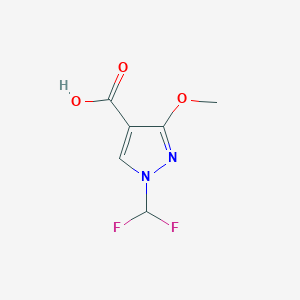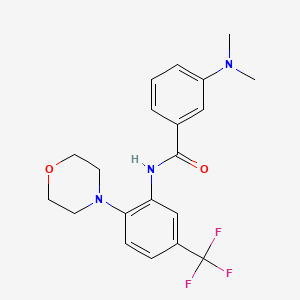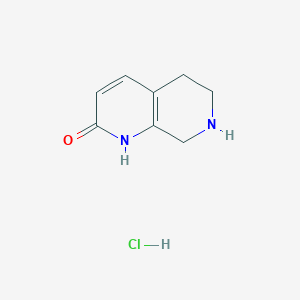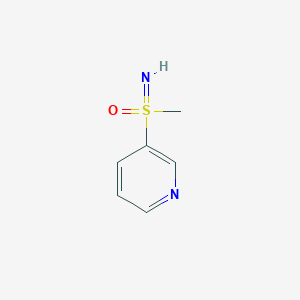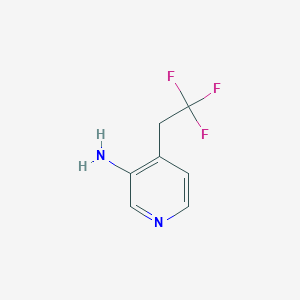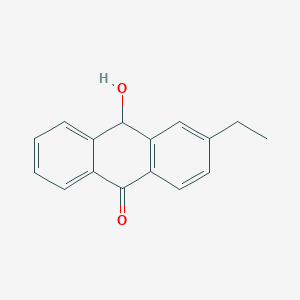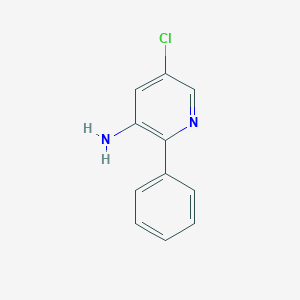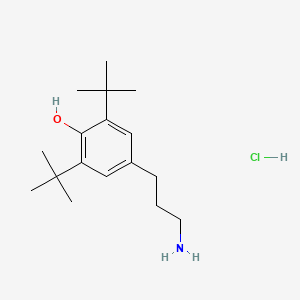
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminopropyl group attached to a phenol ring, which is further substituted with two tert-butyl groups. This compound is often used in various scientific research applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride typically involves the reaction of 2,6-di-tert-butylphenol with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to streamline production.
化学反应分析
Types of Reactions
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminopropyl group can be reduced to form primary amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and silanization processes.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in polymer synthesis and copolymerization reactions.
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid: A metabolite studied for its biological activity.
Uniqueness
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both aminopropyl and tert-butyl groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C17H30ClNO |
|---|---|
分子量 |
299.9 g/mol |
IUPAC 名称 |
4-(3-aminopropyl)-2,6-ditert-butylphenol;hydrochloride |
InChI |
InChI=1S/C17H29NO.ClH/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6;/h10-11,19H,7-9,18H2,1-6H3;1H |
InChI 键 |
WUKRKWJTKCBTPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


